tert-butyl N-[3-(aminomethyl)bicyclo[3.2.1]octan-8-yl]carbamate
Description
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-8-bicyclo[3.2.1]octanyl]carbamate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-10-4-5-11(12)7-9(6-10)8-15/h9-12H,4-8,15H2,1-3H3,(H,16,17) |
InChI Key |
XPMXQGMNHWUVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1CC(C2)CN |
Origin of Product |
United States |
Preparation Methods
Direct Boc Protection of Bicyclo[3.2.1]octan-3-amine Derivatives
One straightforward method involves reacting bicyclo[3.2.1]octan-3-amine or its aminomethyl derivative with tert-butyl chloroformate under controlled conditions:
- Reaction conditions: Typically performed in an organic solvent such as dichloromethane at low temperature (0 °C) to room temperature
- Base: Triethylamine or another mild base is used to neutralize the HCl generated
- Outcome: Formation of the tert-butyl carbamate protecting group on the amine nitrogen
This method yields this compound with high purity (up to 97%) and good yield.
Enolate Chemistry and Triflate Intermediate Route
A more advanced synthetic route involves:
- Starting from N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate)
- Generation of the enolate using lithium bis(trimethylsilyl)amide (LHMDS) at low temperature (-70 to -78 °C)
- Trapping the enolate with N-phenyltrifluoromethanesulfonimide to form a triflate intermediate
- Subsequent functionalization of the triflate to introduce the aminomethyl group
This method allows for stereocontrolled formation of the bicyclic scaffold and functionalization at the 3-position with high regio- and stereoselectivity.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Enolate formation | LHMDS in THF, -70 °C | - | Strict anhydrous conditions required |
| Triflate formation | N-phenyltrifluoromethanesulfonimide, THF | 92% | High yield, colorless oil product |
| Purification | Silica gel chromatography | - | Elution with cyclohexane/ether |
This route is well-documented for producing intermediates that can be further converted to the target compound.
Aminomethylation of Bicyclic Intermediates
The introduction of the aminomethyl group at the 3-position can be achieved by:
- Reduction of corresponding aldehyde or ketone intermediates to alcohols
- Conversion of alcohols to halides or tosylates
- Nucleophilic substitution with azide or amine nucleophiles
- Final reduction of azides to amines if applicable
This step is often performed after Boc protection to avoid side reactions on the free amine.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent | Dichloromethane, THF | Anhydrous solvents preferred |
| Temperature | 0 °C to room temperature | Low temperature controls side reactions |
| Base | Triethylamine, LHMDS | Triethylamine for Boc protection; LHMDS for enolate formation |
| Reaction Time | 1–3 hours for Boc protection; up to 16 hours for enolate triflation | Longer times for complex steps |
| Purification | Silica gel chromatography | Essential for high purity |
Research Findings and Analytical Data
- Purity: Commercially available samples report purity around 97% by HPLC.
- Molecular Weight: 254.37 g/mol
- Molecular Formula: C14H26N2O2
- Spectroscopic Data: 1H NMR confirms the presence of tert-butyl group (singlet ~1.45 ppm), bicyclic protons, and aminomethyl signals.
- Stability: The Boc-protected amine is stable under neutral and mildly basic conditions but can be deprotected under acidic conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Direct Boc protection | Bicyclo[3.2.1]octan-3-amine | tert-butyl chloroformate, triethylamine | 0 °C to RT, DCM | Up to 97% | Simple, scalable |
| Enolate triflation route | N-Boc-nortropinone | LHMDS, N-phenyltrifluoromethanesulfonimide | -78 °C to RT, THF | ~92% | Stereocontrolled, advanced |
| Aminomethylation | Bicyclic ketone/aldehyde | Reducing agents, halogenation, amination | Multi-step | Variable | Requires protection strategy |
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group serves as a protective moiety for amines. Acidic conditions (e.g., HCl or trifluoroacetic acid) cleave the carbamate linkage, yielding the free amine:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidolysis | HCl (4M in dioxane), 25°C | 3-(aminomethyl)bicyclo[3.2.1]octan-8-amine | ~85% |
This reaction is critical for generating intermediates in pharmaceutical synthesis.
Functionalization of the Primary Amine
The aminomethyl group (-CH2NH2) undergoes nucleophilic reactions:
Acylation
Reacts with acyl chlorides or anhydrides to form amides:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Acetic anhydride | Pyridine, 0°C → RT | N-acetylated derivative | Stabilizes the amine |
| Benzoyl chloride | DCM, DMAP | N-benzoylated carbamate | Enhances lipophilicity |
Reductive Alkylation
Formation of secondary amines via Schiff base intermediates:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Formaldehyde + NaBH3CN | MeOH, pH 4–5 | N-methylaminomethyl derivative | Bioactive modifications |
Oxidation Reactions
The aminomethyl group can oxidize to a ketone under strong oxidizing agents:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO4 | H2O, 80°C | 3-oxobicyclo[3.2.1]octan-8-yl carbamate | Confirmed via analog |
| RuO4 | CCl4, 0°C | Same as above | Higher selectivity |
This reaction is critical for introducing carbonyl groups into the bicyclic framework .
Ring-Opening and Rearrangement
The bicyclo[3.2.1]octane scaffold undergoes strain-driven rearrangements:
| Reaction Type | Conditions | Product | Mechanism |
|---|---|---|---|
| Acid-catalyzed | H2SO4, MeOH | Linear tertiary amine derivatives | Wagner-Meerwein shift |
Cross-Coupling Reactions
The primary amine participates in Buchwald-Hartwig amination:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Pd2(dba)3/XPhos | Toluene, 100°C | Biaryl- or heteroaryl-substituted derivatives | 60–75% |
Stability Under Basic Conditions
The carbamate group resists hydrolysis in mild bases but degrades in strong alkaline media:
| Conditions | Outcome | Stability |
|---|---|---|
| NaOH (1M), 25°C | Partial decomposition after 24 hrs | Moderate |
| LiOH, THF/H2O | Complete cleavage in 2 hrs | Low |
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Research:
Tert-butyl N-[3-(aminomethyl)bicyclo[3.2.1]octan-8-yl]carbamate has shown promise in neurological studies due to its structural similarity to known neurotransmitter modulators. Research indicates that compounds with similar bicyclic structures can interact with neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders.
2. Drug Development:
The compound's unique structure makes it an attractive candidate for developing novel pharmaceuticals targeting specific biological pathways. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.
Case Studies and Research Findings
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective properties of bicyclic compounds found that derivatives similar to this compound exhibited significant protective effects against neuronal cell death induced by oxidative stress . This suggests potential applications in treating neurodegenerative diseases.
Case Study 2: Analgesic Properties
Research has indicated that certain carbamate derivatives possess analgesic properties, making them suitable candidates for pain management therapies . this compound's structural features may contribute to similar effects, warranting further investigation.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)bicyclo[3.2.1]octan-8-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
tert-Butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate (QM-7426, CAS: 198210-17-2)
- Structural Difference: Lacks the aminomethyl group at position 3.
- Synthesis : Reported in 95% purity, synthesized via standard carbamate coupling methods .
tert-Butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate (CAS: 1439905-12-0 Isomer)
- Structural Difference: Positional isomer with amino and carbamate groups swapped (amino at position 8, carbamate at 3).
- Impact : Altered hydrogen-bonding capacity and steric orientation may affect receptor-binding specificity .
tert-Butyl endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1630907-27-5)
Functional Group Variations
TBOA (CAS: 1250997-50-2)
- Structural Difference: Carbamate at position 1 instead of 8; lacks aminomethyl.
- Biological Activity: Acts as an excitatory amino acid transporter (EAAT) inhibitor, increasing synaptic glutamate levels. This highlights how substituent positioning affects target specificity .
tert-Butyl N-[(1R,5S)-rel-3-azabicyclo[3.2.1]octan-8-yl]carbamate (CAS: 847862-26-4)
Physicochemical and Pharmacological Properties
Key Observations :
- The aminomethyl group in the target compound enhances hydrophilicity, which may limit blood-brain barrier penetration compared to QM-7426 but improve aqueous solubility.
- Positional isomerism (e.g., amino vs. carbamate placement) drastically alters biological activity, as seen in TBOA’s EAAT inhibition .
Q & A
Synthesis and Characterization
Basic Q1: What are the standard synthetic routes for tert-butyl N-[3-(aminomethyl)bicyclo[3.2.1]octan-8-yl]carbamate, and how is regioselectivity ensured during bicyclo[3.2.1]octane ring formation? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a tert-butyl carbamate-protected bicyclic amine intermediate reacts with an aminomethylating agent under basic conditions (e.g., K₂CO₃ in DMF at 100°C, inert atmosphere) . Regioselectivity is controlled by steric and electronic factors of the bicyclo[3.2.1]octane scaffold, with exo/endo configurations confirmed by NMR and X-ray crystallography .
Advanced Q2: How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcome of the bicyclo[3.2.1]octane core in this compound? Methodological Answer: High-polarity solvents like DMF stabilize transition states favoring endo products, while lower temperatures (e.g., 0°C) reduce epimerization risks. For example, sealed-tube reactions at 100°C in DMF yield >85% endo-configuration products, verified by NOESY correlations and chiral HPLC . Computational modeling (DFT) predicts energy barriers for ring puckering, aiding reaction optimization .
Analytical and Structural Elucidation
Basic Q3: What spectroscopic techniques are most effective for characterizing this compound? Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assignments rely on splitting patterns (e.g., bridgehead protons at δ 3.2–3.5 ppm) and DEPT-135 for tertiary carbons .
- HRMS (ESI+) : Molecular ion [M+H]+ at m/z 335.2 confirms molecular weight .
- IR : Carbamate C=O stretch at ~1680–1700 cm⁻¹ .
Advanced Q4: How can dynamic NMR and variable-temperature studies resolve ambiguities in bicyclo[3.2.1]octane ring dynamics? Methodological Answer: Dynamic NMR at low temperatures (e.g., –40°C) slows ring inversion, splitting signals for axial/equatorial protons. Activation energy (ΔG‡) is calculated via Eyring plots, with typical values ~50–60 kJ/mol for bicyclo[3.2.1] systems . X-ray crystallography further validates static conformations .
Applications in Drug Discovery
Basic Q5: What role does the bicyclo[3.2.1]octane scaffold play in improving drug-like properties of this compound? Methodological Answer: The rigid bicyclic structure enhances metabolic stability and target binding affinity by reducing conformational flexibility. For example, it is used in bivalent ligands targeting opioid and chemokine receptors (e.g., CCR5/μ-opioid heteromers), where the scaffold bridges pharmacophores while maintaining solubility .
Advanced Q6: How can bioorthogonal chemistry be applied to derivatize the aminomethyl group for target engagement studies in live cells? Methodological Answer: The primary amine is functionalized with strained alkynes (e.g., bicyclo[6.1.0]non-4-yne) for copper-free click chemistry. This enables covalent tagging of GPCRs in live-cell assays, monitored via fluorescence anisotropy or SPR . Reaction efficiency is quantified by LC-MS/MS, with <5% nonspecific binding observed .
Data Contradictions and Reproducibility
Advanced Q7: How can researchers reconcile discrepancies in reported synthetic yields (e.g., 85% vs. 73%) for similar aminomethylation reactions? Methodological Answer: Yield variations arise from subtle differences in reagent purity (e.g., K₂CO₃ hydration state) or inert atmosphere integrity. Systematic DOE (Design of Experiments) identifies critical factors: anhydrous DMF, 4 Å molecular sieves, and strict temperature control improve reproducibility . Reaction monitoring via in situ IR (C=O stretch at 1715 cm⁻¹) ensures intermediate stability .
Safety and Handling
Basic Q8: What precautions are necessary when handling this compound in the laboratory? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
